molecular formula C10H12N2O2 B8787751 4-(2-Aminoethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

4-(2-Aminoethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No. B8787751
M. Wt: 192.21 g/mol
InChI Key: KOYVJBYLIWQFLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Aminoethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Aminoethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Aminoethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2-Aminoethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

4-(2-aminoethyl)-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H12N2O2/c11-5-6-12-8-3-1-2-4-9(8)14-7-10(12)13/h1-4H,5-7,11H2

InChI Key

KOYVJBYLIWQFLR-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve ammonium acetate (1.3 g, 16.19 mmol) in EtOH (15.69 mL); add 2-(3-oxo-1,4-benzoxazin-4-yl)acetaldehyde (150 mg, 0.78 mmol), sodium cyanoborohydride (155.7 mg, 2.35 mmol), and aqueous ammonia (32%; 5.64 g, 105.91 mmol). Charge a sealable tube with the mixture and seal the tube. Heat to 80° C. and stir overnight. Thereafter allow the mixture to cool to ambient temperature and remove the solvent under reduced pressure. Add EtOAc; wash with brine; NaHCO3 (saturated, aqueous); dry; filter; and concentrate the filtrate under reduced pressure. Purify via flash column chromatography eluting with a step gradient of 5%, 10% and 20% MeOH in DCM. Combine the desired fractions and remove the solvent under reduced pressure to provide the title compound (170 mg, 80%). MS (m/z): 193 (M+1).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
15.69 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
155.7 mg
Type
reactant
Reaction Step Three
Quantity
5.64 g
Type
reactant
Reaction Step Four
Yield
80%

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